2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-7-8(6-10(14)15)11(12-13)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJQJPDMOAUWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the fusion of a thiophene ring with a pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2OS, with a molecular weight of approximately 220.29 g/mol. The presence of both thiophene and pyrazole rings contributes to its distinctive chemical reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds containing thiophene and pyrazole rings exhibit various biological effects, including:
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated through various assays. For instance, minimum inhibitory concentration (MIC) values were determined against several bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These results indicate that the compound possesses potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Notably, it has been tested against lung cancer (A549), colon cancer (HT29), and liver cancer (SMMC7721) cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving A549 cells, treatment with the compound resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was observed after 24 hours.
- Induction of Apoptosis : Later time points (48 and 72 hours) showed increased subG0/G1 fractions, indicating apoptotic cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through its effects on inflammatory mediators. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.
| Inflammatory Mediator | IC50 (µM) |
|---|---|
| TNF-alpha | 15.0 |
| IL-6 | 12.5 |
| COX-2 | 10.5 |
These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases .
The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole ring substituted with an ethyl group and a thiophene ring. Its molecular formula is with a molecular weight of approximately 226.32 g/mol. The unique combination of functional groups contributes to its diverse applications.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, particularly for developing complex heterocyclic compounds. It can participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, facilitating the creation of new materials with tailored properties.
- Antimicrobial Properties : Studies have indicated the compound's potential as an antimicrobial agent. For instance, it has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Molecular docking studies suggest that 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid may interact with dihydrofolate reductase (DHFR), which is crucial in cancer metabolism. This interaction could lead to the inhibition of cancer cell proliferation, positioning the compound as a potential anticancer drug candidate.
Medicinal Chemistry
- Pharmaceutical Intermediate : The compound is being investigated for its role as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance biological activity or selectivity.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The mechanism involved upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, highlighting its potential as an anticancer therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
